Comparative Cytotoxicity: Clanfenur vs. BPU Analog HO-221
Clanfenur's cytotoxic potency can be benchmarked against other benzoylphenylurea (BPU) derivatives. While a direct head-to-head study between Clanfenur and HO-221 is not available, cross-study comparisons of their in vitro activity against a common cell line provide a basis for differentiation. Clanfenur demonstrates cytotoxic activity with an ID50 of 1 µg/mL in murine B16/F10 melanoma cells . In contrast, the BPU derivative HO-221 exhibits a broad range of activity, with reported IC50 values from 0.003 to >10 µg/mL across different cell types, including Chinese hamster lung (CHL) cells, mouse leukemia L1210 cells, and human promyelocytic leukemia HL-60 cells [1]. This comparison highlights that while both compounds are active BPUs, their potency profiles against specific tumor types differ, suggesting Clanfenur may be a more selective tool for certain melanoma models.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | ID50 = 1 µg/mL |
| Comparator Or Baseline | HO-221 (a benzoylphenylurea derivative); IC50 values from 0.003 to >10 µg/mL |
| Quantified Difference | Clanfenur's activity is within the lower end of HO-221's broad potency range. |
| Conditions | Clanfenur: Murine B16/F10 melanoma cells. HO-221: Chinese hamster lung (CHL) cells, mouse leukemia L1210 cells, and human promyelocytic leukemia HL-60 cells. |
Why This Matters
This comparison provides a quantitative benchmark for Clanfenur's cytotoxic activity relative to a well-studied BPU analog, informing its selection for specific cell-based assays.
- [1] Ando N, et al. Antimicrotubule effects of the novel antitumor benzoylphenylurea derivative HO-221. Cancer Chemother Pharmacol. 1995. View Source
